molecular formula C7H16ClNO2 B580264 Acetylcholine-1,1,2,2-D4 chloride CAS No. 344298-94-8

Acetylcholine-1,1,2,2-D4 chloride

Cat. No.: B580264
CAS No.: 344298-94-8
M. Wt: 185.684
InChI Key: JUGOREOARAHOCO-NXMSQKFDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcholine-1,1,2,2-D4 chloride is a deuterated form of acetylcholine chloride, a neurotransmitter that plays a crucial role in the nervous system. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of neurochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylcholine-1,1,2,2-D4 chloride involves the incorporation of deuterium into the acetylcholine molecule. One common method is the reaction of deuterated choline with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at the specified positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of deuterated reagents and solvents, and the reaction conditions are carefully monitored to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Acetylcholine-1,1,2,2-D4 chloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetylcholine-1,1,2,2-D4 chloride is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and measurement in various studies . Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylcholine-1,1,2,2-D4 chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to distinguish the compound from its non-labeled counterparts using mass spectrometry and other analytical techniques. This labeling enhances the accuracy and precision of studies involving acetylcholine metabolism and function .

Properties

IUPAC Name

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOREOARAHOCO-NXMSQKFDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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